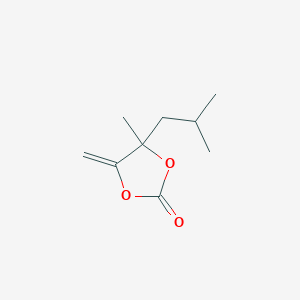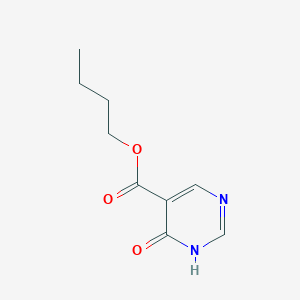![molecular formula C11H12NO2P B14362985 Ethyl [cyano(phenyl)phosphanyl]acetate CAS No. 90826-96-3](/img/structure/B14362985.png)
Ethyl [cyano(phenyl)phosphanyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl [cyano(phenyl)phosphanyl]acetate is an organic compound that contains a carboxylate ester and a nitrile group. This compound is known for its versatility in synthetic chemistry due to its multiple reactive centers, making it a valuable building block for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Kolbe Nitrile Synthesis: This method involves the reaction of ethyl chloroacetate with sodium cyanide to produce ethyl cyanoacetate.
Fischer Esterification: Cyanoacetic acid reacts with ethanol in the presence of a strong mineral acid, such as concentrated sulfuric acid, to form ethyl cyanoacetate.
Phase Transfer Catalysis: Sodium cyanoacetate reacts with ethyl bromide in an aqueous-organic two-phase system in the presence of a phase transfer catalyst.
Industrial Production Methods: The industrial production of ethyl [cyano(phenyl)phosphanyl]acetate typically involves large-scale implementation of the above synthetic routes, optimized for yield and cost-effectiveness. The choice of method depends on the availability of raw materials and the desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Ethyl [cyano(phenyl)phosphanyl]acetate can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: This compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the nitrile and ester groups.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, cobalt(II) acetate tetrahydrate.
Reducing Agents: Lithium aluminum hydride, diisobutylaluminum hydride.
Catalysts: Phase transfer catalysts, strong mineral acids.
Major Products Formed:
Oxidation: Various oxidized derivatives depending on the specific conditions.
Reduction: Alcohols or aldehydes.
Substitution: Different esters or amides.
Wissenschaftliche Forschungsanwendungen
Ethyl [cyano(phenyl)phosphanyl]acetate is widely used in scientific research due to its versatility:
Biology: Its derivatives are used in biochemical studies and as intermediates in the synthesis of biologically active compounds.
Medicine: It is involved in the synthesis of drugs and other therapeutic agents.
Industry: Used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl [cyano(phenyl)phosphanyl]acetate involves its reactive centers, which allow it to participate in various chemical reactions. The nitrile group can undergo nucleophilic addition, while the ester group can participate in hydrolysis and transesterification reactions. These reactions are facilitated by the presence of catalysts and specific reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Ethyl Cyanoacetate: Contains a nitrile and ester group, similar to ethyl [cyano(phenyl)phosphanyl]acetate.
Methyl Cyanoacetate: Another ester with a nitrile group, but with a methyl group instead of an ethyl group.
Phenyl Acetate: Contains a phenyl group and an ester group, but lacks the nitrile group.
Uniqueness: this compound is unique due to the presence of both a nitrile and a phenyl group, which provides it with distinct reactivity and versatility in synthetic applications compared to other similar compounds.
Eigenschaften
CAS-Nummer |
90826-96-3 |
|---|---|
Molekularformel |
C11H12NO2P |
Molekulargewicht |
221.19 g/mol |
IUPAC-Name |
ethyl 2-[cyano(phenyl)phosphanyl]acetate |
InChI |
InChI=1S/C11H12NO2P/c1-2-14-11(13)8-15(9-12)10-6-4-3-5-7-10/h3-7H,2,8H2,1H3 |
InChI-Schlüssel |
RCUNCVXDZTVCCE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CP(C#N)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


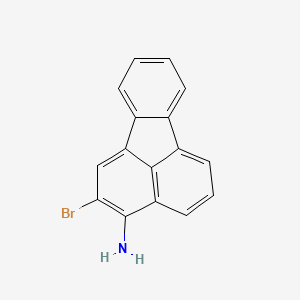
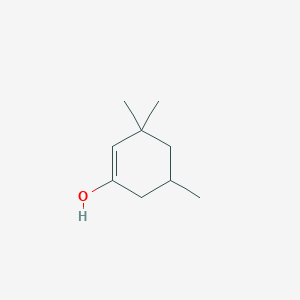
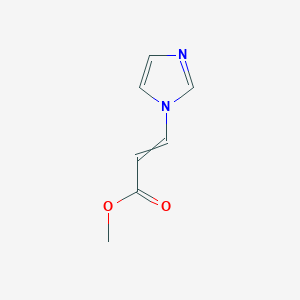
![4,4'-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-chlorophenol)](/img/structure/B14362916.png)
![6,6-Dimethyl-5-(methylcarbamoyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B14362921.png)
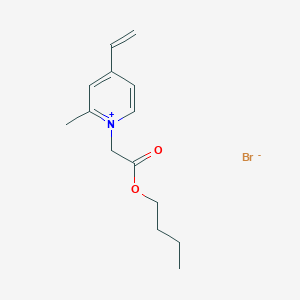
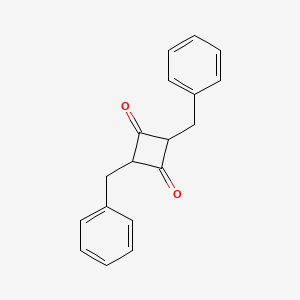
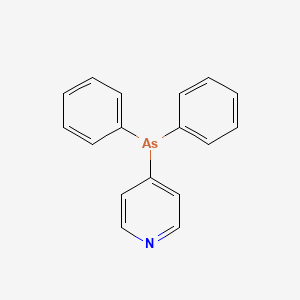

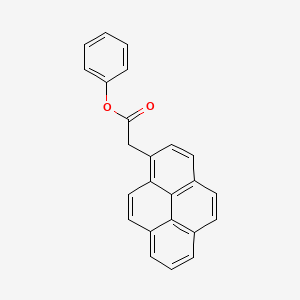
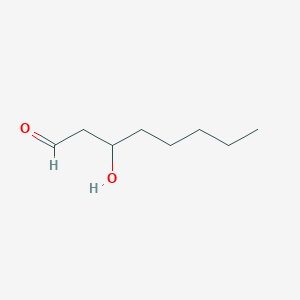
![1-Acetyl-3,6-diphenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one](/img/structure/B14362961.png)
